molecular formula C25H25N3O3S B2589904 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide CAS No. 899986-22-2

2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2589904
CAS No.: 899986-22-2
M. Wt: 447.55
InChI Key: UDEJIRQJRKETRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a structurally complex molecule featuring a tricyclic core fused with cyclopentyl, oxo, and oxa groups. The sulfanyl acetamide moiety and 2,5-dimethylphenyl substituent contribute to its unique physicochemical and pharmacological profile.

Properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-15-11-12-16(2)19(13-15)26-21(29)14-32-25-27-22-18-9-5-6-10-20(18)31-23(22)24(30)28(25)17-7-3-4-8-17/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEJIRQJRKETRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves multiple steps. The key steps include the formation of the oxa-diazatricyclo ring system, the introduction of the cyclopentyl group, and the attachment of the dimethylphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods would ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe for studying various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

Epigenetic Potential: The ~65% similarity to SAHA supports further investigation into HDAC isoform selectivity, though molecular dynamics simulations are needed to validate binding .

Optimization Needs : Solubility enhancement via prodrug strategies or formulation adjustments is critical for advancing this compound into preclinical studies.

Advanced platforms, such as 3D vascularized culture models (as in ), could future-test its bioactivity in physiologically relevant microenvironments .

Biological Activity

The compound 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide , identified by CAS number 899742-39-3 , is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O3S , with a molecular weight of 419.5 g/mol . Its structure includes a cyclopentyl group, an amide functional group, and a unique bicyclic system that may contribute to its biological activities.

Structural Formula

  • IUPAC Name : 2-[(3-cyclopentyl-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
  • SMILES Notation : C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5

Antimicrobial Activity

Research indicates that compounds with structural similarities to This compound exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus aureus and other Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on related compounds have demonstrated varying levels of cytotoxicity against normal cell lines (e.g., L929 cells). For example, certain oxadiazole derivatives were found to be non-toxic at specific concentrations while enhancing cell viability at lower doses .

The proposed mechanism of action for similar compounds involves interference with bacterial biofilm formation and disruption of cellular processes critical for microbial survival. This is likely due to the presence of specific functional groups that interact with microbial enzymes or cellular structures .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismsReference
Oxadiazole Derivative 29AntimicrobialStaphylococcus aureus, E. coli
Compound 25CytotoxicityL929 normal cell line
Compound 24Cell ViabilityA549 and HepG2 cells

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various synthesized compounds similar to the target compound, it was noted that certain derivatives exhibited potency exceeding that of established antibiotics like ciprofloxacin against resistant strains of bacteria. This highlights the potential for developing new therapeutic agents from structurally related compounds.

Table 2: Cytotoxicity Results

Compound IDConcentration (µM)Cell LineViability (%)
2412L929>100
25100L929<50
2950A549>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.